molecular formula C39H45IN2S2 B13741301 (2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide CAS No. 15979-19-8

(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide

Cat. No.: B13741301
CAS No.: 15979-19-8
M. Wt: 732.8 g/mol
InChI Key: FNPCQDVGQPFHND-UHFFFAOYSA-M
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Description

The compound “(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide” is a complex organic molecule that features multiple benzothiazole and cyclohexene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of benzothiazole rings and the subsequent coupling with cyclohexene derivatives. Typical reaction conditions may include:

    Formation of Benzothiazole Rings: This can be achieved through the condensation of 2-aminothiophenol with aldehydes or ketones.

    Coupling Reactions: The coupling of benzothiazole derivatives with cyclohexene rings may involve Wittig reactions or other olefination techniques.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzothiazole rings may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions may target the double bonds within the cyclohexene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield saturated cyclohexane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of organic semiconductors or dyes.

Biology

    Biological Probes: The compound may be used as a fluorescent probe in biological imaging.

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-cancer or anti-microbial agent.

Industry

    Dyes and Pigments: Use in the production of dyes due to its chromophoric properties.

    Sensors: Development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of this compound will depend on its specific application. For example:

    Biological Activity: Interaction with specific molecular targets such as enzymes or receptors.

    Catalytic Activity: Coordination with metal centers in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Cyclohexene Derivatives: Compounds with similar cyclohexene rings.

Uniqueness

The unique combination of benzothiazole and cyclohexene rings in this compound may confer distinct properties, such as enhanced stability or specific reactivity, compared to other similar compounds.

Properties

CAS No.

15979-19-8

Molecular Formula

C39H45IN2S2

Molecular Weight

732.8 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C39H45N2S2.HI/c1-7-40-32-16-9-11-18-34(32)42-36(40)22-30-20-28(24-38(3,4)26-30)14-13-15-29-21-31(27-39(5,6)25-29)23-37-41(8-2)33-17-10-12-19-35(33)43-37;/h9-23H,7-8,24-27H2,1-6H3;1H/q+1;/p-1

InChI Key

FNPCQDVGQPFHND-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C\C=C\C4=C/C(=C\C5=[N+](C6=CC=CC=C6S5)CC)/CC(C4)(C)C)/CC(C3)(C)C.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC(=CC=CC4=CC(=CC5=[N+](C6=CC=CC=C6S5)CC)CC(C4)(C)C)CC(C3)(C)C.[I-]

Origin of Product

United States

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